molecular formula C9H6ClNO2 B1524579 5-chloro-1H-indole-6-carboxylic acid CAS No. 1260858-55-6

5-chloro-1H-indole-6-carboxylic acid

Cat. No.: B1524579
CAS No.: 1260858-55-6
M. Wt: 195.6 g/mol
InChI Key: DNUYYBOKMAGJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indole-6-carboxylic acid is a compound with the molecular weight of 195.6 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

Indole derivatives, including this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature . The compound has a molecular weight of 195.6 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Various synthetic approaches for derivatives of indole carboxylic acids, including those similar to 5-chloro-1H-indole-6-carboxylic acid, have been explored. For instance, the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids demonstrates the versatility of indole carboxylic acids in chemical synthesis (Ganga Reddy et al., 2022).

Biological and Medicinal Research

  • Potential in Drug Development : Research into indole carboxylic acid derivatives, like 1H-indole-3-carboxylic acid pyridine-3-ylamides, indicates their potential in developing selective receptor antagonists, highlighting the significance of indole carboxylic acids in medicinal chemistry (Park et al., 2008).
  • Cholinesterase Inhibition : Derivatives of 1H-indole-5-carboxylic acid, for example, have been investigated for their inhibitory effects on cholinesterases, suggesting potential applications in neurodegenerative diseases (Jakubowska et al., 2012).

Material Science and Other Applications

  • Electrochemical Properties : The electrochemical properties of polyindoles with carboxylic substituents, like poly(indole-5-carboxylic acid), are of interest for applications in supercapacitors, demonstrating the diverse applicability of indole carboxylic acids beyond biological systems (Ma et al., 2015).
  • Corrosion Inhibition : Indole-5-carboxylic acid has been studied for its inhibitory action against the corrosion of mild steel in sulfuric acid solutions, suggesting its utility in materials science and industrial applications (Quartarone et al., 2006).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives, including 5-chloro-1H-indole-6-carboxylic acid, have diverse biological activities and immense potential to be explored for new therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Biochemical Analysis

Biochemical Properties

5-chloro-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . These interactions can lead to downstream effects on cellular processes, such as signal transduction and metabolic regulation. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to this compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels. These findings highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, indole derivatives have been shown to influence the metabolism of amino acids, lipids, and carbohydrates, leading to changes in cellular energy balance and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by solute carriers or ATP-binding cassette transporters. The distribution of this compound in tissues can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall pharmacological profile.

Properties

IUPAC Name

5-chloro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUYYBOKMAGJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1H-indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-1H-indole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-chloro-1H-indole-6-carboxylic acid
Reactant of Route 4
5-chloro-1H-indole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-chloro-1H-indole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-chloro-1H-indole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.